molecular formula C14H16N2O2 B031595 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione CAS No. 128740-13-6

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione

Cat. No. B031595
M. Wt: 244.29 g/mol
InChI Key: RRBLNPCNHNHAFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of this compound and related derivatives involves intricate chemical reactions. For instance, novel synthesis methods for derivatives have been developed through processes such as enamine alkylation, dehydrating condensation reactions, and subsequent elimination processes. These methods demonstrate the compound's aromatic nature and its capability to participate in oxidation reactions under specific conditions, highlighting its functional versatility and reactivity (Mitsumoto & Nitta, 2004). Additionally, enzymatic resolution using lipase has been employed to prepare optically pure intermediates of the compound, indicating its significance in synthesizing complex pharmaceutical agents (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques like X-ray crystallography, showcasing the compound's complex aromatic nature and the influence of substituents on its molecular conformation. This analysis is crucial for understanding the compound's reactivity and potential applications in material science and pharmaceuticals (Lv et al., 2013).

Chemical Reactions and Properties

Research on this compound has revealed its ability to undergo various chemical reactions, including oxidation and acylation, demonstrating its reactivity and potential for functionalization. These studies provide insight into the compound's chemical behavior and its applicability in synthesizing novel compounds with desired properties (Jones et al., 1990).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility and fluorescence, have been studied, providing valuable information for its application in material science and optoelectronics. These properties are influenced by the molecular structure and substituents, underscoring the importance of structural analysis in predicting compound behavior (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and the ability to form various derivatives, are central to understanding the compound's utility in synthetic chemistry. Investigations into these aspects have led to the development of new synthetic routes and the exploration of the compound's potential in creating pharmacologically active molecules (Goto et al., 1991).

Scientific Research Applications

Enzymatic Resolution and Synthesis of Moxifloxacin Intermediate
A novel and efficient route for preparing (4a R, 7a S)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione through enzyme-mediated kinetic resolution processes has been developed. This process, which utilizes Candida antarctica lipase B (CAL-B) and phenyl allyl carbonates, is particularly useful for producing the optically pure intermediate of the antibiotic moxifloxacin (Li et al., 2014).

Synthesis of 1,6-Methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione Derivatives
Novel derivatives of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione have been synthesized and shown to have unique aromatic properties and electrochemical reduction potentials. Additionally, certain derivatives have been demonstrated to autorecycle oxidize amines and alcohols under specific conditions, suggesting potential applications in oxidation processes (Mitsumoto & Nitta, 2004).

Nitrogen-Embedded Small-Molecule Semiconducting Materials
The compound has been utilized in the synthesis of novel nitrogen-embedded small molecules with distinct electrochemical, self-assembly, and carrier transport properties. These materials have potential applications in the field of semiconductors and electronic devices (Zhou et al., 2019).

Synthesis of Hydrazone Compounds
Hydrazone compounds have been synthesized using this compound, showcasing its versatility in creating compounds with potentially varied applications, particularly in chemistry and potentially in pharmaceuticals (Fathi & Mohammed, 2021).

Photoluminescent Conjugated Polymers
The compound has been used in the synthesis of photoluminescent conjugated polymers with promising applications in electronic devices due to their optical properties and stability (Beyerlein & Tieke, 2000).

Safety And Hazards

The safety information for this compound includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBLNPCNHNHAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432551
Record name 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione

CAS RN

128740-13-6
Record name Tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, tetrahydro-6-(phenylmethyl)
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Synthesis routes and methods I

Procedure details

47.6 g (0.2 mol) of pyridine-2,3-dicarboxylic acid N-benzylimide (British Patent 1,086,637; Chem. Abstr. 68, 95695w) are hydrogenated in 400 ml of glycol monomethyl ether over 15 g of ruthenium-on-active charcoal (5% strength) at 90° C. under 100 bar until the calculated amount of hydrogen has been taken up. The catalyst is then filtered off and the filtrate is concentrated on a rotary evaporator. 44 g of an oily crude product are obtained.
Quantity
47.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
400 mL
Type
solvent
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Quantity
15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (5.00 g) in glycol monomethyl ether was added a catalytic amount of 10% Pd/C. The reaction mixture was heated to 90° C. and stirred for 6 h under H2, then cooled to rt. The resulted mixture was poured into 100 mL of water and extracted with CH2Cl2 (50 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 1:2 (v/v) PE/EA) to give the title compound as colorless oil (3.00 g, 60.00%), HPLC: 95.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 245.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 1.47-1.53 (m, 4H), 2.12 (s, 1H), 2.63-2.69 (m, 1H), 2.76-2.88 (m, 2H), 3.83 (d, J=8.2, 2H), 4.64 (s, 1H), 7.25-7.36 (m, 5H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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catalyst
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Name
Quantity
100 mL
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reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods III

Procedure details

To 10 g of 6-benzyl-5,7-dihydro-5,7-dioxopyrrolo[3.4-b]pyridine were added 84 ml of 2-methoxyethanol and 1.5 g of a ruthenium-on-carbon catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 22 hours. The catalyst was removed by filtration, and the filtrate was concentrated. To the concentrate were added 84 ml of 2-methoxyethanol and 2 g of a palladium-on-charcoal catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 7 hours. The catalyst was removed by filtration, and the filtrate was concentrated to yield 10.4 g of the titled compound. Throughout the hydrogenation, the reaction vessel was heated by a tungsten lamp.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

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